1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Technical Guide
1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Technical Guide
This in-depth technical guide details the chemical identity, synthesis, and pharmaceutical application of 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone , a critical intermediate in the development of kinase inhibitors.[1][2]
Executive Summary
1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone (also known as 2-(4-Pyridyl)-4'-chloroacetophenone ) is a vital heterocyclic building block in medicinal chemistry.[1][2] It serves as the structural scaffold for a major class of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , most notably the pyridinyl-imidazole class (e.g., SB 203580 analogs).
This guide addresses the compound's structural duality, rigorous synthetic protocols, and its downstream utility in synthesizing anti-inflammatory and antineoplastic agents.
Chemical Identity & Structural Analysis
Nomenclature & Isomerism
A critical ambiguity exists in commercial databases regarding the naming of pyridyl-ethanones. Researchers must distinguish between two regioisomers based on the position of the carbonyl group.
| Feature | Target Compound | Common Isomer (Reverse) |
| IUPAC Name | 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone | 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone |
| Structure | 4-Cl-Ph–C(=O)–CH₂ –Py(4) | 4-Cl-Ph–CH₂–C(=O) –Py(4) |
| Key Moiety | 4-Chlorobenzoyl group | Isonicotinoyl group |
| Application | p38 MAPK Inhibitor Precursor | General Heterocycle Synthesis |
| CAS | Verify specific vendor listings (Often confused with 16273-84-0) | 16273-84-0 |
Note: For drug discovery applications targeting the "SB 203580" scaffold, the Target Compound (Ketone attached to the Chlorophenyl ring) is the required intermediate.
Physicochemical Properties
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Molecular Weight: 231.68 g/mol [2]
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Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.
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Melting Point: Typically 108–112 °C (varies by purity/polymorph).[2]
Synthetic Pathways
The synthesis of 1-(4-chlorophenyl)-2-(pyridin-4-yl)ethanone relies on the nucleophilic substitution of a 4-chlorobenzoic acid derivative by a lithiated 4-picoline species.[1][2] This method is preferred over Friedel-Crafts acylation due to the deactivating nature of the pyridine ring.[1]
Protocol: Anionic Condensation (The LHMDS Route)
This is the industry-standard approach for high yield and regioselectivity.
Reagents:
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Substrate B: Methyl 4-chlorobenzoate (or Ethyl 4-chlorobenzoate)[1][2]
-
Base: Lithium Hexamethyldisilazide (LiHMDS) or NaHMDS (1.0 M in THF)[2]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
Step-by-Step Methodology:
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Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂) or Argon.[1][2]
-
Deprotonation: Charge the flask with anhydrous THF and 4-Picoline (1.0 equiv). Cool to -78 °C .[1][2]
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Anion Formation: Dropwise add LiHMDS (1.1 equiv) over 20 minutes. The solution will turn deep orange/red, indicating the formation of the 4-picolyl anion . Stir for 30–45 minutes at -78 °C.
-
Condensation: Dissolve Methyl 4-chlorobenzoate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the anion mixture.
-
Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. The color may shift to dark brown.
-
Quench: Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂; Gradient: 20% → 50% EtOAc in Hexanes).
Synthesis Visualization
Caption: Figure 1.[1][2] Convergent synthesis via lithiated picoline condensation.
Pharmaceutical Application: p38 MAPK Inhibitors[2][6][7]
This ethanone is the "backbone" for synthesizing 4,5-diaryl imidazoles , a scaffold exemplified by SB 203580 and SB 202190 . These compounds inhibit p38 MAPK, a pathway regulating the production of pro-inflammatory cytokines (TNF-α, IL-1β).[4]
Downstream Chemistry: The Imidazole Cyclization
To convert the ethanone into a bioactive inhibitor, the methylene group is functionalized and cyclized.
Workflow:
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Nitrosation: The ethanone is treated with sodium nitrite (NaNO₂) in acetic acid to form the alpha-oximino ketone .
-
Cyclization: The oximino ketone is condensed with an aldehyde (e.g., 4-fluorobenzaldehyde) and Ammonium Acetate (NH₄OAc) in refluxing acetic acid.
-
Result: Formation of the trisubstituted imidazole core.
Mechanism of Action (MoA) Diagram
Caption: Figure 2.[1][2][5] Biological intervention point of drugs derived from the ethanone intermediate.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store under inert gas (Argon) at 2–8 °C. The methylene protons are acidic; avoid exposure to strong bases unless intended.
-
Stability: Stable under normal conditions but may darken upon exposure to light and air (oxidation of the methylene bridge).
References
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Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1][2] Journal of Medicinal Chemistry.[4] Link
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Gallagher, T. F., et al. (1997). Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of p38 mitogen-activated protein kinase.[1][2] Bioorganic & Medicinal Chemistry.[1][6] Link
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Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.[4] Link[2]
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Adams, J. L., et al. (2001). Imidazolyl-pyridine inhibitors of mitogen-activated protein kinase (p38).[1][2] U.S. Patent 6,239,133.[1] Link
Sources
- 1. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 51639-48-6|1-(4-(Piperazin-1-yl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
